molecular formula C21H17F3N6O2 B2421233 6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-72-8

6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2421233
CAS No.: 1119391-72-8
M. Wt: 442.402
InChI Key: OHMAOVSWPFPTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C21H17F3N6O2 and its molecular weight is 442.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-6-[4-(dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O2/c1-29(2)13-8-6-11(7-9-13)18-26-15-16(19(31)28-18)27-20(32)30(17(15)25)14-5-3-4-12(10-14)21(22,23)24/h3-10H,25H2,1-2H3,(H,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNPVXDFKVKABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antifibrotic activities.

  • Molecular Formula : C21H17F3N6O2
  • Molecular Weight : 442.39 g/mol
  • CAS Number : 1119391-72-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been identified as a potent inhibitor of discoidin domain receptors (DDR1 and DDR2), which play critical roles in fibrosis and cancer progression. The inhibition of these receptors can lead to decreased fibrotic responses and reduced tumor growth.

Antifibrotic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifibrotic effects. For instance:

  • In vitro studies showed that these compounds can inhibit collagen-induced activation of DDRs, leading to reduced fibroblast proliferation and collagen deposition.
  • In vivo models have indicated that treatment with DDR inhibitors can alleviate bleomycin-induced lung fibrosis by blocking p38 MAPK signaling pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves targeting multiple kinases associated with tumor growth.
  • Selectivity : Research indicates that modifications to the quinazoline scaffold can enhance selectivity towards specific kinases involved in oncogenesis while minimizing off-target effects .

Case Studies

  • Pulmonary Fibrosis Model : In a study involving a pulmonary fibrosis model induced by bleomycin, treatment with the compound resulted in a significant reduction in lung inflammation and fibrosis markers compared to control groups. This suggests its potential application in treating idiopathic pulmonary fibrosis (IPF).
  • Cancer Therapeutics : Another study highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models of breast cancer. The results indicated a notable reduction in tumor volume and weight when treated with the compound, supporting its role as a candidate for further development in cancer therapy .

Data Table: Biological Activities

Activity TypeTarget/PathwayEffectReference
AntifibroticDDR1/DDR2Inhibition of fibrosis
AnticancerVarious kinasesInduction of apoptosis
CytotoxicityCancer cell linesReduced cell proliferation
Inflammationp38 MAPK pathwayDecreased inflammatory response

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases due to the presence of the dimethylamino and trifluoromethyl groups, which can enhance biological activity and solubility.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The ability to inhibit tumor growth is a key area of research.
  • Antimicrobial Properties : The presence of nitrogen atoms in the diazaquinazoline framework may contribute to antimicrobial activity. Research into derivatives of this compound could lead to new antibiotics or antifungal agents.

Material Science

The unique properties of this compound allow it to be explored in the development of advanced materials.

  • Dyes and Pigments : The compound's chromophoric characteristics make it suitable for use in dyes. Its stability and color properties can be advantageous in textile and coating industries.
  • Polymer Additives : Incorporating this compound into polymers could enhance their thermal stability and mechanical properties.

Biochemical Research

In biochemistry, this compound can serve as a probe for studying biological systems.

  • Enzyme Inhibitors : The structural features of this compound may allow it to interact specifically with enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Cell Signaling Studies : Understanding how this compound affects cell signaling pathways can lead to discoveries in cellular biology and pharmacology.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of similar quinazoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting that 6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione may have similar effects .

Case Study 2: Antimicrobial Testing

Research conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. This study highlighted the importance of the trifluoromethyl group in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 6-(4-(dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cyclization and Suzuki-Miyaura cross-coupling reactions. For example, a sealed-tube reaction at 100°C with arylboronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) and optimized ligand systems (e.g., Pd(OAc)₂ with SPhos) yields high-purity products. Purification via column chromatography using gradients of ethyl acetate/hexane is critical to isolate the compound . Reaction efficiency can be improved by pre-screening reagents for moisture sensitivity, as trifluoromethyl groups may hydrolyze under basic conditions .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm the molecular structure. For instance, ¹⁹F NMR is essential to verify the presence and position of the trifluoromethyl group. X-ray crystallography is recommended for resolving ambiguities in tautomeric forms (e.g., 4-imino vs. 4-amino configurations) . Chromatographic validation (HPLC with Chromolith columns) ensures purity >98% .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : Solubility screening in DMSO-d₆ (for NMR) and methanol/water mixtures (for HPLC) is standard. Stability studies should assess pH-dependent degradation (e.g., acidic/basic conditions) using UV-Vis spectroscopy. For aqueous stability, phosphate-buffered saline (PBS) at 37°C over 72 hours is recommended, with periodic sampling for LC-MS analysis .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map potential reaction pathways, identifying intermediates and transition states. ICReDD’s workflow integrates these calculations with experimental feedback loops to prioritize viable routes. For example, simulating the activation energy of Pd-catalyzed cross-coupling steps can guide ligand selection (e.g., bulky ligands for steric control) . Machine learning models trained on reaction databases (e.g., Reaxys) further optimize conditions like temperature and catalyst loading .

Q. What strategies resolve contradictory data in reactivity studies (e.g., unexpected byproducts)?

  • Methodological Answer : Employ factorial design (e.g., 2^k designs) to isolate variables causing discrepancies. For instance, varying temperature, solvent polarity, and catalyst ratios systematically can identify hidden interactions (e.g., solvent-catalyst coordination). Advanced mass spectrometry imaging (MSI) detects trace byproducts, while in-situ IR spectroscopy monitors real-time reaction progress . Contradictory results often arise from moisture-sensitive intermediates—strict anhydrous protocols (e.g., glovebox techniques) mitigate this .

Q. How can AI-driven simulations enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Generative adversarial networks (GANs) trained on structural databases (e.g., ChEMBL) propose novel analogs with optimized pharmacophores. COMSOL Multiphysics simulations model binding interactions (e.g., with kinase targets) to prioritize synthesis. For example, docking studies of trifluoromethyl-phenyl interactions with hydrophobic enzyme pockets can guide substituent modifications . Automated high-throughput screening (HTS) platforms validate predictions experimentally .

Q. What methodologies address challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently at scale. Process intensification via microreactors reduces side reactions by enhancing heat/mass transfer. Reaction fundamentals (e.g., kinetics) should be modeled using Aspen Plus to identify bottlenecks (e.g., exothermic steps requiring cooling). DOE (Design of Experiments) frameworks optimize parameters like residence time and catalyst recycling .

Methodological Resources

  • Experimental Design : Use factorial design ( ) for variable optimization .
  • Data Analysis : Implement AI tools like COMSOL for simulation-driven hypotheses .
  • Contradiction Resolution : Apply comparative analysis frameworks ( ) to reconcile conflicting data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.